molecular formula C₁₆H₁₂F₆N₄O B1142280 Sitagliptin Deamino Impurity 2 CAS No. 1675201-14-5

Sitagliptin Deamino Impurity 2

Cat. No.: B1142280
CAS No.: 1675201-14-5
M. Wt: 390.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Pharmacological Context of Process-Related Impurities

Process-related impurities represent undesired chemical entities that arise during pharmaceutical manufacturing operations, fundamentally distinct from the intended active pharmaceutical ingredient. These substances emerge through various pathways including incomplete reactions, side reactions, degradation processes, and contamination from manufacturing equipment or reagents. In the context of pharmaceutical quality assurance, process impurities are classified as organic compounds that can significantly impact drug product quality, safety, and therapeutic efficacy when present above specified threshold concentrations.

The pharmaceutical industry recognizes process-related impurities as inevitable consequences of chemical synthesis, particularly in complex multi-step manufacturing processes. These impurities can originate from starting materials, synthetic intermediates, reaction by-products, or degradation products formed during storage and handling. The presence of such impurities necessitates comprehensive analytical characterization and regulatory assessment to ensure pharmaceutical products meet stringent quality standards established by global health authorities.

This compound exemplifies a typical process-related impurity that emerges during the synthesis of sitagliptin, a dipeptidyl peptidase-4 inhibitor used in diabetes management. This specific impurity demonstrates the complex chemical transformations that can occur during pharmaceutical manufacturing, requiring sophisticated analytical methods for detection and quantification. The compound represents a structural variant of the parent molecule, formed through deamination reactions that eliminate the amino functional group while introducing unsaturation in the molecular structure.

The pharmacological context of process-related impurities extends beyond simple contamination concerns, encompassing potential interactions with biological systems and impacts on drug stability. Understanding the formation mechanisms and chemical properties of compounds like this compound enables pharmaceutical manufacturers to implement appropriate control strategies and optimize manufacturing processes to minimize impurity formation.

Structural Relationship to Sitagliptin API

This compound exhibits a close structural relationship to the parent sitagliptin molecule, differing primarily through the absence of the amino group and the presence of a carbon-carbon double bond in the aliphatic chain. The impurity maintains the characteristic trifluoromethyl-substituted triazolopyrazine core structure and the trifluorophenyl aromatic system that define sitagliptin's molecular architecture. This structural similarity arises from the specific synthetic pathway where deamination reactions occur during manufacturing processes.

The molecular formula C16H12F6N4O indicates the retention of six fluorine atoms distributed across the trifluoromethyl and trifluorophenyl substituents, preserving the electronic characteristics that contribute to sitagliptin's biological activity. The systematic chemical name 1-[3-(trifluoromethyl)-6,8-dihydro-5H-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one reveals the precise structural modifications that distinguish this impurity from the parent compound.

Table 1: Comparative Molecular Properties of Sitagliptin and this compound

Property Sitagliptin This compound
Molecular Formula C16H15F6N5O C16H12F6N4O
Molecular Weight 407.32 g/mol 390.28 g/mol
Nitrogen Atoms 5 4
Hydrogen Atoms 15 12
Structural Modification Parent compound Deaminated, unsaturated derivative

The structural relationship between sitagliptin and its deamino impurity provides insights into potential formation mechanisms during pharmaceutical synthesis. The elimination of the amino group coupled with the introduction of unsaturation suggests specific reaction conditions or catalytic processes that promote these transformations. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry confirm the structural assignments and enable precise identification of this impurity in pharmaceutical preparations.

Stereochemical considerations also influence the structural relationship, as this compound exists as a mixture of geometric isomers designated as Z and E configurations around the newly formed double bond. This stereochemical complexity adds analytical challenges for impurity detection and quantification, requiring chromatographic methods capable of resolving these isomeric forms. The presence of multiple stereoisomers reflects the synthetic complexity inherent in pharmaceutical manufacturing and highlights the need for comprehensive analytical characterization.

Regulatory Significance in Pharmaceutical Quality Control

The regulatory framework governing this compound derives from comprehensive guidelines established by the International Council for Harmonisation, specifically the Quality 3A guidelines addressing impurities in new drug substances. These regulations establish clear thresholds for reporting, identification, and qualification of organic impurities based on daily dosage levels and potential toxicological risks. For sitagliptin formulations, impurities exceeding 0.15% require detailed analytical characterization and safety assessment protocols.

International Council for Harmonisation Quality 3A guidelines specify that impurities present at levels above the identification threshold of 0.10% for maximum daily doses up to 2 grams require structural elucidation and analytical method development. This compound falls within this regulatory scope, necessitating validated analytical procedures capable of detecting and quantifying the compound at specified limits. The qualification threshold of 0.15% establishes the maximum acceptable level without additional safety studies, providing clear regulatory boundaries for pharmaceutical manufacturers.

Table 2: International Council for Harmonisation Quality 3A Thresholds for this compound

Threshold Type Concentration Limit Daily Dose Limit Regulatory Action Required
Reporting 0.05% 1.0 mg Documentation in specifications
Identification 0.10% 1.0 mg Structural characterization
Qualification 0.15% 1.0 mg Safety assessment studies

United States Pharmacopeia monographs specifically address this compound as a controlled impurity with established limits not to exceed 0.2% in tablet formulations. This pharmacopeial recognition demonstrates the clinical relevance and regulatory significance of this particular impurity. European and other international pharmacopoeias maintain similar control strategies, reflecting global harmonization efforts in pharmaceutical quality standards.

Quality control laboratories implement sophisticated analytical methods to monitor this compound levels throughout manufacturing and storage processes. Reverse-phase high-performance liquid chromatography represents the primary analytical technique, utilizing gradient elution methods with acetonitrile and water mobile phases to achieve baseline separation from the parent compound and other potential impurities. Method validation studies demonstrate linearity ranges from 0.01% to 0.30% relative to sitagliptin concentrations, ensuring adequate sensitivity for regulatory compliance monitoring.

The regulatory significance extends to manufacturing process control, where understanding impurity formation mechanisms enables implementation of preventive measures. Process analytical technology approaches facilitate real-time monitoring of impurity levels, allowing manufacturers to adjust reaction conditions and minimize this compound formation. These proactive quality control strategies align with regulatory expectations for pharmaceutical manufacturing excellence and product quality assurance.

Table 3: Analytical Method Parameters for this compound Detection

Parameter Specification Performance Criteria
Retention Time 2.860 minutes Reproducible separation
Linear Range 0.01% to 0.30% Correlation coefficient > 0.999
Detection Limit 0.005% Signal-to-noise ratio > 3:1
Quantitation Limit 0.01% Signal-to-noise ratio > 10:1
Method Precision < 2.0% relative standard deviation Six replicate determinations

Properties

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDAVCZELRQXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sitagliptin deamino impurity 2 (CAS 1675201-14-5) is a noted impurity derived from the synthesis of sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for managing type 2 diabetes mellitus. Understanding the biological activity of this impurity is essential not only for quality control in pharmaceutical manufacturing but also for evaluating its potential impact on therapeutic efficacy and safety.

This compound is characterized by the molecular formula C16H12F6N4O\text{C}_{16}\text{H}_{12}\text{F}_6\text{N}_4\text{O} and has a high purity level, typically greater than 95% in analytical contexts. Its structure includes multiple fluorine atoms, which may influence its biological interactions compared to sitagliptin itself.

Sitagliptin acts primarily by inhibiting DPP-4, an enzyme that inactivates incretin hormones such as GLP-1 and GIP. These hormones play a crucial role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner . The inhibition of DPP-4 leads to increased levels of active incretin hormones, thereby improving glycemic control in patients with type 2 diabetes.

Inhibition Potency

The potency of sitagliptin against DPP-4 is well-documented, with an IC50 value reported between 17.9 nM and 18 nM . In contrast, this compound's specific inhibitory activity has not been extensively characterized; however, impurities often exhibit reduced or altered biological activities compared to their parent compounds.

In Vitro Studies

In vitro studies have shown that sitagliptin significantly increases the levels of active GLP-1 and reduces blood glucose levels during oral glucose tolerance tests (OGTT) in animal models. For instance, administration of sitagliptin resulted in an approximately threefold increase in active GLP-1 levels and substantial reductions in blood glucose excursions during OGTT .

Safety and Toxicology

The safety profile of sitagliptin has been established through extensive clinical trials. However, impurities like this compound can pose risks if they exhibit unexpected toxicological properties. Current research suggests that while sitagliptin is selective for DPP-4, impurities may have varying degrees of selectivity and potential off-target effects .

Toxicological Studies

Toxicological assessments indicate that non-selective DPP-4 inhibitors can lead to adverse effects due to inhibition of related proteases such as DPP-8 and DPP-9. These enzymes are involved in immune regulation and other physiological processes; therefore, monitoring impurities for similar activity is essential .

Summary Table: Biological Activity Comparison

CompoundIC50 (nM)MechanismClinical Relevance
Sitagliptin17.9DPP-4 inhibition leading to increased GLP-1Effective in lowering HbA1c in T2D patients
This compoundTBDUnknown; likely reduced DPP-4 inhibitionPotentially less effective; requires further study

Scientific Research Applications

Pharmaceutical Quality Control

The presence of impurities like Sitagliptin Deamino Impurity 2 in sitagliptin formulations necessitates rigorous quality control measures. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify impurities and ensure that they remain within acceptable limits as defined by regulatory agencies. The United States Pharmacopeia (USP) provides guidelines for testing impurities in sitagliptin products, which include specifications for this compound.

Stability Studies

Stability studies are crucial in determining how impurities develop over time under various storage conditions. Research indicates that this compound can form when sitagliptin is exposed to high temperatures and humidity, affecting the overall stability of the drug formulation . Such studies help in formulating robust sitagliptin products that maintain efficacy throughout their shelf life.

Clinical Implications

The clinical relevance of impurities like this compound has been investigated in relation to their potential effects on drug efficacy and patient safety. While low levels of this impurity are generally considered acceptable, ongoing research aims to elucidate any potential pharmacological impact it may have when present in therapeutic concentrations .

Regulatory Compliance

Regulatory agencies such as the FDA and EMA monitor the levels of impurities in pharmaceutical products closely. The detection of nitrosamine impurities, including those related to sitagliptin, has led to heightened scrutiny and necessitated changes in manufacturing practices to mitigate risks associated with these compounds . The acceptable daily intake limits for nitrosamines, including those potentially arising from this compound, are established based on long-term exposure assessments.

Case Study: Quality Control Measures

A study conducted on a batch of sitagliptin tablets revealed elevated levels of this compound due to improper storage conditions. The investigation prompted a review of the manufacturing process, leading to enhanced monitoring protocols during production and storage phases to ensure compliance with USP standards .

Case Study: Regulatory Response to Impurities

In response to findings regarding nitrosamine contamination in sitagliptin products, regulatory bodies implemented strict guidelines for manufacturers. This included setting acceptable limits for various impurities and requiring manufacturers to submit detailed reports on impurity profiles before product approval .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sitagliptin and Key Impurities

Compound CAS No. Molecular Formula Key Structural Features Molecular Weight (g/mol)
Sitagliptin 486460-32-6 C₁₆H₁₅F₆N₅O Amino group, trifluoromethyl substituent 407.31
Deamino Impurity 2 1675201-14-5 C₁₆H₁₂F₆N₄O Deamino, 2,3- or 3,4-dehydro isomer 390.29
Ketoamide Impurity 764667-65-4 C₁₆H₁₂F₆N₄O₂ Ketoamide group 406.28
7-Nitroso Impurity N/A C₈H₆F₃N₅O₂ Nitroso group, genotoxic ~250.15

Pharmacological Impact

  • Deamino Impurity 2: Lacks the amino group critical for DPP-4 inhibition, rendering it pharmacologically inactive .
  • Nitroso Impurity: Exhibits genotoxicity at concentrations as low as 0.005 ppm, necessitating ultra-sensitive detection methods like UHPLC-MS/MS .
  • Ketoamide Impurity : May interfere with sitagliptin’s metabolic stability due to altered lipophilicity .

Detection and Quantification

Table 2: Analytical Methods for Key Impurities

Impurity Analytical Method LOD/LOQ Key Reference Technique
Deamino Impurity 2 HPLC with UV detection 0.05%–0.1% Stability-indicating assays
Nitroso Impurity UHPLC-MS/MS 0.002 ppm (LOD) ICH M7-compliant validation
Ketoamide Impurity NMR and LC-MS 0.1%–0.2% Structural elucidation

Preparation Methods

Three-Step Synthesis from 1-Bromo-2,4,5-Trifluorobenzene

The most efficient route involves three sequential steps starting from commercially available 1-bromo-2,4,5-trifluorobenzene (11) :

Step 1: Cobalt-Catalyzed Cross-Coupling

A cobalt-catalyzed coupling reaction between 11 and methyl 4-bromocrotonate yields methyl (E)-(2,4,5-trifluorophenyl)but-2-enoate (12) . This step proceeds at 60–80°C in the presence of CoCl₂·6H₂O and zinc powder , achieving yields of 85–92% .

Step 2: Hydrolysis and Regio-Isomerization

Hydrolysis of 12 with 3 M HCl produces (E)-(2,4,5-trifluorophenyl)but-2-enoic acid (13) . However, using 3 M NaOH induces regio-isomerization, forming (E)-(2,4,5-trifluorophenyl)but-3-enoic acid (14) with 92% yield .

Step 3: Amide Bond Formation

The final step couples 13 or 14 with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (15) . Two methods are prominent:

  • Acid Chloride Method : Treatment with oxalyl chloride (COCl₂) and triethylamine (Et₃N) in THF at 0°C yields this compound (9 ) in 71% yield .

  • EDC/HOBt Method : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF produces 10 (regio-isomer) in 76% yield .

Table 1: Comparison of Amide Coupling Methods

ParameterAcid Chloride MethodEDC/HOBt Method
SolventTHFDMF
BaseEt₃NNMM
Yield71%76%
Regio-Isomer Ratio9:10 = 9:110:9 = 15:1

Alternative Route from Sitagliptin Intermediate

A patent-described method starts with sitagliptin phosphate and employs anhydrous calcium hydrogen phosphate as a stabilizer. Under acidic conditions (pH 4.95–6.21 ), sitagliptin undergoes deamination to form the impurity, with levels increasing to 0.15–0.18% after 6 months at 40°C/75% RH .

Optimization of Key Synthetic Steps

Minimizing Regio-Isomerization

The choice of base critically influences regio-isomerization. Et₃N suppresses isomerization during the acid chloride method, favoring 9 , whereas N-methylmorpholine (NMM) promotes isomerization to 10 . Solvent polarity also plays a role: THF stabilizes the transition state for 9 , while DMF favors 10 .

Scalability and Purity

Gram-scale syntheses achieve 57–64% overall yields with >95% purity . Purification via column chromatography (SiO₂, hexane/EtOAc) removes residual isomers and by-products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.20–7.05 (m, 1H, Ar-H), 6.85–6.70 (m, 2H, Ar-H), 6.40 (d, J = 15.6 Hz, 1H, CH=CH), 5.90 (dt, J = 15.6 Hz, 6.8 Hz, 1H, CH=CH), 4.20–3.80 (m, 4H, pyrazine-H).

  • LC-MS (ESI+) : m/z 391.1 [M+H]⁺.

Stability Under Stress Conditions

Table 2: Impurity Levels Under Accelerated Stability Testing

Condition (7 days)Impurity Level (%)
60°C/92.5% RH0.18
40°C/75% RH0.12
25°C/60% RH0.08

The synthesis of this compound enables its use as a reference standard for monitoring sitagliptin formulations. Its formation is mitigated by:

  • Controlling reaction pH during manufacturing.

  • Avoiding basic conditions that promote deamination.

  • Using stabilizers like anhydrous calcium hydrogen phosphate to inhibit degradation .

Q & A

Basic Question: What analytical techniques are recommended for identifying and quantifying Sitagliptin Deamino Impurity 2 in pharmaceutical matrices?

Methodological Answer:
Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key parameters include:

  • Chromatographic separation : Optimize gradient elution to resolve the impurity from Sitagliptin and other co-eluting species. For example, a retention time difference of ≥2.5 minutes between Sitagliptin phosphate monohydrate (6.50 min) and the impurity (3.95 min) ensures baseline separation .
  • Mass spectrometry : Use multiple reaction monitoring (MRM) transitions specific to the impurity’s molecular ion and fragmentation pattern. Structural confirmation via MS/MS is critical for distinguishing isomers or structurally similar impurities .
  • Validation : Follow ICH Q2(R2) guidelines to validate linearity (range: 0.1–150% of the specification limit), accuracy (spiking experiments with 80–120% recovery), and precision (≤5% RSD) .

Advanced Question: How can researchers resolve contradictions in impurity quantification data caused by matrix interference or instability?

Methodological Answer:
Contradictions often arise from:

  • Matrix effects : Mitigate by using matrix-matched calibration standards or standard addition methods. For example, spike known concentrations of the impurity into placebo formulations to assess recovery deviations .
  • Impurity instability : Conduct forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) to identify degradation pathways. For Sitagliptin-related impurities, nitrosamine formation under oxidative stress (e.g., peroxide exposure) requires monitoring via LC-MS/MS with stable isotope-labeled internal standards .
  • Statistical reconciliation : Apply multivariate analysis (e.g., principal component analysis) to isolate variables contributing to data variability. Cross-validate results using orthogonal methods like nuclear magnetic resonance (NMR) .

Basic Question: What synthetic routes are documented for generating this compound in controlled laboratory settings?

Methodological Answer:
The impurity is typically synthesized via:

  • Controlled hydrolysis : React Sitagliptin under basic conditions (e.g., NaOH, pH 10–12) to cleave specific functional groups. Monitor reaction progress using thin-layer chromatography (TLC) or in-line UV spectroscopy .
  • Intermediate isolation : Purify the crude product using preparative HPLC with a C18 column and acetonitrile/water mobile phase. Characterize the final compound using Fourier-transform infrared spectroscopy (FTIR) for functional group verification and high-resolution MS for molecular weight confirmation .

Advanced Question: How should researchers design experiments to elucidate the structural conformation of this compound when reference standards are unavailable?

Methodological Answer:
A multi-technique approach is essential:

High-resolution MS : Determine the exact mass (e.g., m/z 505.31 for Sitagliptin phosphate monohydrate derivatives) to infer the molecular formula .

NMR spectroscopy : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to map the impurity’s backbone. For example, fluorine-containing groups (e.g., CF₃) produce distinct splitting patterns in ¹⁹F-NMR .

X-ray crystallography : Resolve crystal structures if the impurity forms stable crystals. Compare bond lengths and angles with Sitagliptin to identify structural deviations .

Computational modeling : Use density functional theory (DFT) to predict spectroscopic signatures and validate experimental data .

Basic Question: What regulatory thresholds apply to this compound in drug formulations?

Methodological Answer:
The FDA’s CDER guidelines specify:

  • Acceptable intake (AI) : For nitrosamine analogs (e.g., NTTP), AI is ≤96 ng/day. Non-nitrosamine impurities follow ICH Q3A/B thresholds (e.g., 0.15% for daily doses ≤2 g) .
  • Specification limits : Establish limits based on toxicological assessment (e.g., Ames test for mutagenicity) and process capability (e.g., 6σ control for batch consistency) .

Advanced Question: How can co-eluting impurities be resolved during method development for this compound?

Methodological Answer:
Strategies include:

  • Column optimization : Test columns with different stationary phases (e.g., HILIC, phenyl-hexyl) to alter selectivity. Adjusting column temperature (30–60°C) can enhance peak symmetry .
  • Mobile phase modifiers : Add ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to improve resolution of polar impurities.
  • Tandem detection : Combine UV (e.g., 210 nm for amine groups) with charged aerosol detection (CAD) for non-chromophoric impurities .

Basic Question: What are the best practices for documenting impurity characterization data to ensure reproducibility?

Methodological Answer:
Follow the Beilstein Journal of Organic Chemistry’s guidelines:

  • Experimental section : Provide step-by-step synthesis protocols, including reaction times, temperatures, and purification methods. For novel impurities, submit raw spectral data (e.g., NMR, MS) as supplementary information .
  • Data tables : Include retention times, mass transitions, and validation parameters (e.g., LOD, LOQ) in tabular format. Use IUPAC nomenclature for chemical structures .

Advanced Question: How do degradation pathways of Sitagliptin in accelerated stability studies inform impurity risk assessment?

Methodological Answer:
Design studies per ICH Q1A(R2):

  • Stress conditions : Expose Sitagliptin to 40°C/75% RH (long-term), 50°C (intermediate), and 60°C (accelerated) for 6 months. Monitor impurity formation using stability-indicating methods .
  • Kinetic modeling : Use Arrhenius equations to predict impurity levels under shelf-life conditions. Correlate degradation rates with pH, excipient interactions, and packaging materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.